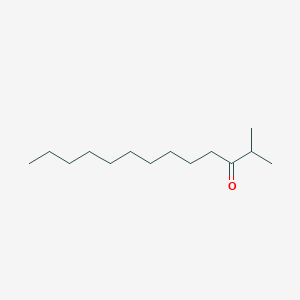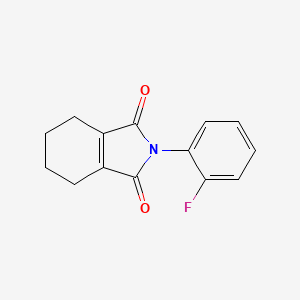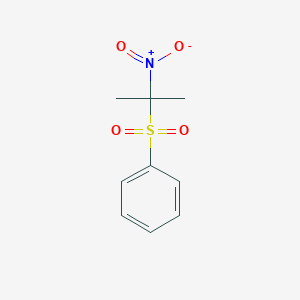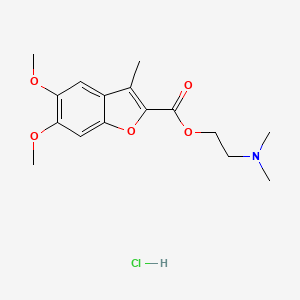![molecular formula C17H20OS B14658098 {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol CAS No. 50900-38-4](/img/structure/B14658098.png)
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl group substituted with a butylphenylsulfanyl group and a hydroxyl group. It is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-butylthiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiophenol on the benzaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.
Biology
In biological research, this compound can be used to study the effects of phenylmethanols on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activities.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl and butylphenylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanol: A simpler compound with a hydroxyl group attached to a phenyl ring.
4-Butylphenol: Contains a butyl group attached to a phenyl ring but lacks the sulfanyl and hydroxyl groups.
Thiophenol: Contains a sulfanyl group attached to a phenyl ring but lacks the butyl and hydroxyl groups.
Uniqueness
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is unique due to the presence of both a butylphenylsulfanyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
50900-38-4 |
|---|---|
Formule moléculaire |
C17H20OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
[2-(4-butylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C17H20OS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12,18H,2-3,6,13H2,1H3 |
Clé InChI |
GBDAGLQRWMCWTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


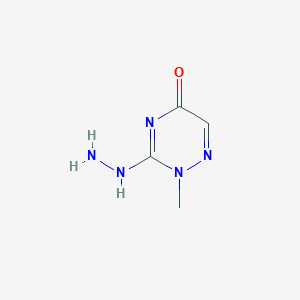

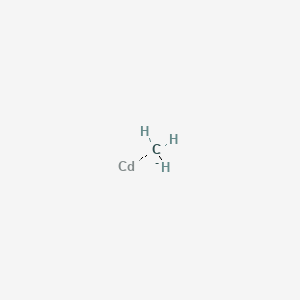
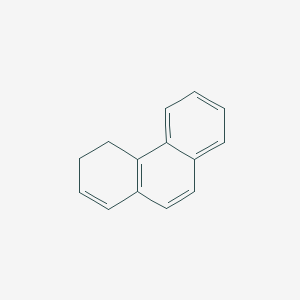
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
